molecular formula C11H12F3NO6S2 B1674319 ラダリキシン CAS No. 849776-05-2

ラダリキシン

カタログ番号: B1674319
CAS番号: 849776-05-2
分子量: 375.3 g/mol
InChIキー: DDLPYOCJHQSVSZ-SSDOTTSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Applications in Type 1 Diabetes

Clinical Trials Overview

Ladarixin has been primarily studied for its efficacy in preserving pancreatic β-cell function in patients with new-onset type 1 diabetes. A pivotal Phase 3 trial (GLADIATOR) is currently assessing its effectiveness in delaying disease progression by inhibiting IL-8 activity.

  • Study Design : The trial is a multicenter, double-blind, placebo-controlled study involving approximately 327 patients across Europe and the United States.
  • Primary Endpoint : The primary endpoint focuses on preserving β-cell function as measured by C-peptide levels.

Case Study Findings

In a Phase 2 study presented at the American Diabetes Association's Scientific Sessions, results indicated that while Ladarixin was well-tolerated, it did not significantly preserve residual β-cell function compared to placebo. However, there was a transient benefit observed in glycemic control metrics at week 26 for certain subpopulations .

Study Phase Participants Primary Endpoint Key Findings
Phase 277 patientsC-peptide levelsNo significant difference in β-cell preservation; transient metabolic benefits noted
Phase 3327 patientsβ-cell functionOngoing study; results pending

Applications in Cancer Therapy

Recent studies have explored Ladarixin's potential in oncology, particularly its ability to reduce tumor burden and enhance the efficacy of immunotherapy.

Research Insights

  • Tumor Models : In preclinical models of pancreatic cancer, Ladarixin demonstrated the ability to block macrophage attraction and M2 polarization, which are associated with tumor progression. This suggests that Ladarixin could convert a pro-tumoral microenvironment into an immune-permissive one.
  • Combination Therapy : In combination with anti-PD-1 therapy, Ladarixin showed increased antitumor effects, indicating its potential as an adjunct treatment for immunotherapy-refractory cancers .
Cancer Type Mechanism Outcome
Pancreatic CancerCXCR1/2 inhibitionReduced tumor burden; enhanced anti-PD-1 efficacy
MelanomaInhibition of cell motilityAttenuated tumor progression in vivo

Applications in Respiratory Diseases

Ladarixin has also been investigated for its effects on neutrophilic airway inflammation, which is prevalent in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Findings from Animal Models

In murine models of asthma and COPD exacerbated by cigarette smoke exposure, Ladarixin treatment resulted in:

  • Reduced neutrophilic influx
  • Improved lung function
  • Enhanced corticosteroid sensitivity

These findings suggest that Ladarixin may offer a novel therapeutic strategy for managing respiratory diseases characterized by neutrophilic inflammation .

Disease Type Study Model Key Findings
AsthmaTh2-predominant modelReduced airway inflammation; improved lung function
COPDCigarette smoke-induced modelEnhanced corticosteroid sensitivity; reduced exacerbation

作用機序

ラダリキシンは、ケモカイン受容体CXCR1とCXCR2の活性を阻害することで効果を発揮します。 これらの受容体は、炎症と腫瘍の進行に重要な役割を果たす免疫細胞の動員と活性化に関与しています。 これらの受容体をブロックすることにより、ラダリキシンは炎症を軽減し、腫瘍の増殖を阻害し、免疫応答を調節することができます CXCR1とCXCR2の阻害は、細胞の生存と増殖に不可欠なAKTとNF-kB経路を含む、さまざまなシグナル伝達経路に影響を与えます .

類似の化合物との比較

ラダリキシンは、CXCR1とCXCR2の両方を二重に阻害する点で独自であり、これらの受容体のいずれか一方のみを標的とする他の化合物とは異なります。 類似の化合物には次のようなものがあります。

ラダリキシンは、CXCR1とCXCR2の両方を阻害できるため、免疫応答を調節し、さまざまな疾患を治療するための汎用性があり効果的な化合物です .

生化学分析

Biochemical Properties

Ladarixin interacts with CXCR1 and CXCR2 chemokine receptors, which play a crucial role in tumor progression and inflammatory responses . It binds to an allosteric pocket of the trans-membrane region of both receptors, resulting in a significant reduction of CXCR1 and CXCR2 mediated chemotaxis .

Cellular Effects

Ladarixin has been shown to have multifactorial effects on cells. It can abrogate motility and induce apoptosis in cultured cutaneous and uveal melanoma cells and xenografts . These effects are mediated by the inhibition of AKT and NF-kB signaling pathways . Moreover, Ladarixin can also polarize intratumoral macrophages to M1 phenotype, inhibit intratumoral de novo angiogenesis, and inhibit melanoma self-renewal .

Molecular Mechanism

The molecular mechanism of Ladarixin involves the inhibition of CXCR1/2 chemokine receptors. This inhibition abrogates motility and induces apoptosis in cells, mediated by the inhibition of AKT and NF-kB signaling pathways .

Dosage Effects in Animal Models

In animal models, Ladarixin has shown improved outcomes as measured by increased insulin sensitivity, delayed diabetes development, and reduced neutrophil infiltration

Metabolic Pathways

It is known that Ladarixin inhibits the CXCR1/2 chemokine receptors, which play a crucial role in inflammatory responses and tumor progression .

Transport and Distribution

It is known that Ladarixin is orally bioavailable , suggesting that it can be absorbed and distributed in the body through the digestive system.

Subcellular Localization

As an inhibitor of CXCR1/2 chemokine receptors, it is likely that it interacts with these receptors at the cell membrane .

準備方法

合成経路と反応条件

ラダリキシンは、中間体の合成、それに続くカップリングおよび官能基化を含む複数段階のプロセスにより合成できます。 合成経路は通常、次の手順を含みます。

工業生産方法

ラダリキシンの工業生産には、合成経路を拡大して大量の化合物を生成することが含まれます。 これには通常、反応条件、精製プロセス、品質管理対策の最適化が必要になり、最終生成物の均一性と純度が確保されます .

化学反応解析

反応の種類

ラダリキシンは、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたラダリキシンのさまざまな誘導体が含まれ、それらは異なる生物学的活性と特性を示す可能性があります .

科学研究アプリケーション

ラダリキシンは、次を含む広範囲の科学研究アプリケーションを持っています。

化学反応の分析

Types of Reactions

Ladarixin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Ladarixin with modified functional groups, which can exhibit different biological activities and properties .

類似化合物との比較

Ladarixin is unique in its dual inhibition of both CXCR1 and CXCR2, which sets it apart from other compounds that target only one of these receptors. Similar compounds include:

Ladarixin’s ability to inhibit both CXCR1 and CXCR2 makes it a versatile and effective compound for modulating immune responses and treating various diseases .

生物活性

Ladarixin (LDX) is a novel dual inhibitor of the chemokine receptors CXCR1 and CXCR2, primarily known for its potential therapeutic applications in various inflammatory and autoimmune conditions, including type 1 diabetes and cancer. This article provides a comprehensive overview of the biological activity of Ladarixin, highlighting its mechanisms of action, clinical findings, and implications for future research.

Ladarixin functions by inhibiting the activity of interleukin-8 (IL-8), which is crucial in mediating inflammation and immune responses. By blocking CXCR1 and CXCR2, Ladarixin reduces the recruitment of neutrophils and macrophages to sites of inflammation, thereby mitigating tissue damage and promoting a more favorable immune environment.

Type 1 Diabetes

A significant area of research has focused on Ladarixin's effects on type 1 diabetes. In a double-blind, randomized controlled trial involving 76 patients, Ladarixin was administered at a dosage of 400 mg twice daily for three cycles of 14 days on and 14 days off. The primary endpoint was the area under the curve (AUC) for C-peptide response during a mixed meal tolerance test at week 13.

Results Summary:

EndpointPlacebo Group (n=26)Ladarixin Group (n=50)P-value
C-peptide AUC (0-120 min)-0.144 ± 0.449 nmol/L0.003 ± 0.322 nmol/L0.122
HbA1c < 7% without SHE at week 2654%81%0.024

While the primary endpoint did not show significant differences between groups, secondary analyses indicated transient benefits in maintaining glycemic control in specific subpopulations .

Cancer Treatment

Ladarixin has also demonstrated effectiveness in cancer models, particularly in pancreatic ductal adenocarcinoma (PDAC). Research indicated that Ladarixin reduced tumor burden by inhibiting M2 macrophage polarization and enhancing the efficacy of immune checkpoint inhibitors (ICIs). In preclinical studies, it was shown that Ladarixin could revert tumor-mediated effects on macrophages, thus converting a pro-tumoral environment into one that is more immune-permissive .

Key Findings:

  • In a high-immunogenic PDAC model, Ladarixin significantly increased anti-tumor responses when combined with anti-PD-1 therapy.
  • It effectively blocked macrophage attraction and reduced tumor-mediated M2 polarization .

In Vitro Studies

In vitro experiments have elucidated Ladarixin's role in modulating cell motility and survival in various cancer cell lines. For example:

  • Melanoma Cells: Treatment with LDX resulted in up to a 10-fold reduction in cell migration for highly responsive cell lines .
  • Adipocytes: Ladarixin improved insulin signaling and reduced inflammatory responses in adipocyte models, suggesting potential applications in metabolic disorders like obesity .

特性

IUPAC Name

[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPYOCJHQSVSZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234030
Record name Ladarixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849776-05-2
Record name Ladarixin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ladarixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ladarixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LADARIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ladarixin
Reactant of Route 2
Reactant of Route 2
Ladarixin
Reactant of Route 3
Reactant of Route 3
Ladarixin
Reactant of Route 4
Reactant of Route 4
Ladarixin
Reactant of Route 5
Reactant of Route 5
Ladarixin
Reactant of Route 6
Ladarixin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。